

Comparative Analysis of Benzyl Sulfamate Derivatives: In Vitro and In Vivo Efficacy

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Compound of Interest		
Compound Name:	benzyl sulfamate	
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This guide provides a comparative analysis of **benzyl sulfamate** derivatives, focusing on the correlation between their in vitro and in vivo activities. The primary applications of these compounds as steroid sulfatase (STS) and carbonic anhydrase (CA) inhibitors are explored, with supporting experimental data and methodologies presented for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The following tables summarize the in vitro and in vivo activities of various **benzyl sulfamate** derivatives and related compounds from published studies.

Table 1: Steroid Sulfatase (STS) Inhibitory Activity of **Benzyl Sulfamate** and Related Derivatives



Compound/ Derivative	In Vitro Model	In Vitro Activity (IC50)	In Vivo Model	In Vivo Activity	Reference
BENZOMATE (benzopheno ne-4,4'-O,O- bis- sulfamate)	Intact MCF-7 breast cancer cells	>70% inhibition at 0.1 µM	Rats	84% inhibition of liver STS at 1 mg/kg; 93% at 10 mg/kg	[1]
Placental microsomes	>98% inhibition at 10 µM	[1]			
Compound 3j (3- benzylaminoc oumarin-7-O- sulfamate)	Human placenta isolated STS	0.13 μΜ	Not specified	Not specified	[2]
MCF-7 cell	1.35 μΜ	[2]			
Compound 5 (3-O- sulfamate 17α-(tert- butylbenzyl)e stradiol)	Transfected (293) cell homogenate (E1S to E1)	0.15 nM	Not specified	Inactivates STS at lower concentration than EMATE	[3]
Transfected (293) cell homogenate (DHEAS to DHEA)	1.4 nM	[3]			



43e (Dual Aromatase- Sulfatase Inhibitor - DASI)	JEG-3 cells	Aromatase: 0.45 nM; STS: 1200 nM	PMSG- induced rats	92% inhibition of plasma estradiol; 98% inhibition of liver STS at 10 mg/kg	[4]
STX681 (m- sulfamate derivative)	Not specified	Not specified	Female rats	82% inhibition of aromatase; 98% inhibition of sulfatase at 10 mg/kg	[5]

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Sulfamate/Sulfonamide Derivatives



Compound/ Derivative Series	Target Isoform(s)	In Vitro Activity (Kı or IC50)	In Vivo Model	In Vivo Effect	Reference
4-(2-(4-(4-substitutedpip erazin-1-yl)benzyliden e)hydrazinyl) benzenesulfo namides (4a-4i)	hCA II, hCA VII	Low to medium nanomolar range	Swiss Albino male mice	Significantly attenuated MES and sc- PTZ induced seizures	[6]
4-(2-(4-(4- substitutedpip erazin- yl)benzyliden e)hydrazinec arbonyl)benz enesulfonami des (8a-8k)	hCA VII	Effective inhibition	Swiss Albino male mice	Compound 8d showed long duration of action in MES test	[6]
β- benzylphenet hylamine- derived sulfamides	hCA I, hCA II	K _i values in the range of 0.278-2.260 nM (hCA I) and 0.187- 1.478 nM (hCA II)	Not specified	Not specified	[7]
N4-benzyl substituted 5- chloroisatin- 3- thiosemicarb azones (5a-o)	Urease (as a model)	IC ₅₀ values from 1.31 to 3.24 μM	Not specified	Not specified	[8]

Experimental Protocols



Detailed methodologies for the key experiments are crucial for the objective comparison of these derivatives.

In Vitro Steroid Sulfatase (STS) Inhibition Assay (MCF-7 Cells)

- Cell Culture: MCF-7 human breast cancer cells, which endogenously express STS, are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.
- Assay Preparation: The confluent cells are washed and incubated in serum-free media.
- Inhibitor Treatment: The cells are pre-treated with various concentrations of the benzyl sulfamate derivatives (e.g., BENZOMATE) for a specified period.
- Substrate Addition: The radiolabeled substrate, [3H]estrone-3-sulfate (E1S), is added to the
 cells.
- Incubation: The cells are incubated for a period (e.g., 4-24 hours) to allow for the enzymatic conversion of E1S to estrone (E1).
- Extraction: The medium is collected, and the steroids are extracted using an organic solvent like toluene.
- Analysis: The extracted steroids are separated using thin-layer chromatography (TLC). The radioactivity corresponding to the product (E1) and the remaining substrate (E1S) is quantified.
- Calculation: The percentage of E1S converted to E1 is calculated, and the inhibitory activity of the compounds is determined by comparing the conversion in treated cells to untreated controls. IC₅₀ values are then calculated.[1][2]

In Vivo Steroid Sulfatase (STS) Inhibition Assay (Rat Model)

• Animal Model: Ovariectomized female Wistar rats are typically used.



- Compound Administration: The test compounds (e.g., BENZOMATE, 43e) are administered orally (p.o.) or via injection at specified doses (e.g., 1 or 10 mg/kg).[1][4]
- Tissue Collection: After a defined period (e.g., 3 or 24 hours), the animals are euthanized, and the liver is immediately excised.[1][4]
- Homogenate Preparation: The liver tissue is homogenized in a suitable buffer.
- Enzyme Activity Assay: The STS activity in the liver homogenate is measured by incubating it with a radiolabeled substrate (e.g., [3H]E1S) and quantifying the formation of the product, similar to the in vitro assay.
- Data Analysis: The STS activity in the livers of treated animals is compared to that in vehicletreated control animals to determine the percentage of inhibition.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

- Enzyme Source: Purified recombinant human CA isoforms (e.g., hCA I, II, VII, IX) are used.
- Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂.
 This is often done using a stopped-flow instrument to measure the change in pH.
- Procedure:
 - A solution of the CA isoenzyme is mixed with the inhibitor at various concentrations and incubated.
 - This mixture is then rapidly mixed with a CO2-saturated solution.
 - The initial velocity of the hydration reaction is measured by monitoring the change in absorbance of a pH indicator.
- Data Analysis: Inhibition constants (K_i) are determined by fitting the data to the Michaelis-Menten equation for enzyme kinetics.[7]

In Vivo Anticonvulsant Activity (MES and sc-PTZ Tests)

Animal Model: Swiss Albino male mice are commonly used.[6]

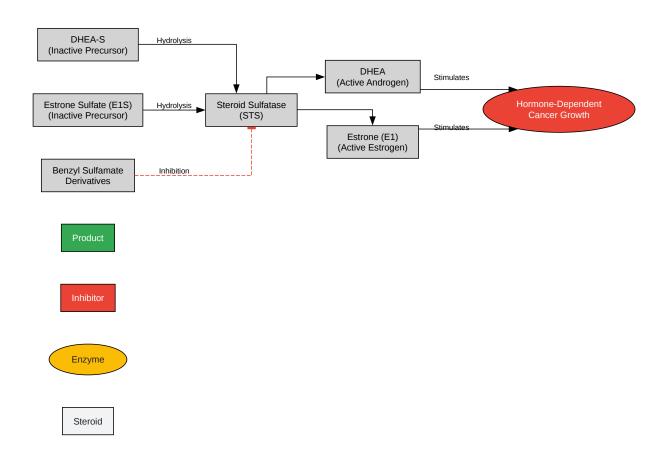


- Compound Administration: Test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage.
- Maximal Electroshock (MES) Test:
 - At a predetermined time after drug administration, a maximal electrical stimulus is delivered via corneal electrodes.
 - The animals are observed for the presence or absence of a tonic hind limb extension,
 which indicates a seizure.
 - The ability of the compound to prevent this tonic extension is a measure of its anticonvulsant activity.[6]
- Subcutaneous Pentylenetetrazole (sc-PTZ) Test:
 - A convulsant dose of pentylenetetrazole is injected subcutaneously.
 - The animals are observed for the onset of clonic seizures.
 - The test compound's efficacy is determined by its ability to prevent or delay the onset of these seizures.[6]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of **benzyl sulfamate** derivatives.

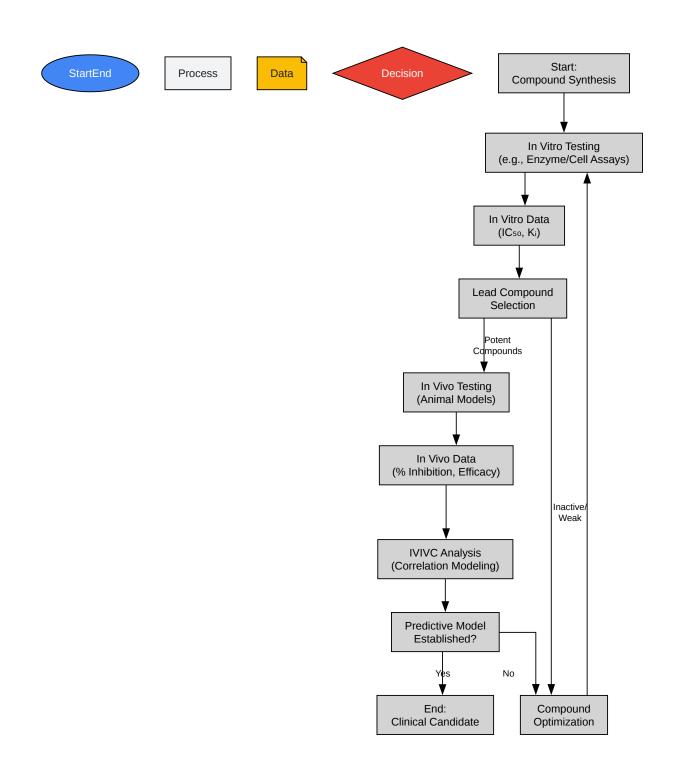




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Caption: Inhibition of the Steroid Sulfatase (STS) pathway by benzyl sulfamate derivatives.





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Caption: General experimental workflow for establishing In Vitro-In Vivo Correlation (IVIVC).



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